DAPI (dilactate)
Description
BenchChem offers high-quality DAPI (dilactate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DAPI (dilactate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H27N5O6 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C16H15N5.2C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;2*1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2*2,4H,1H3,(H,5,6) |
InChI Key |
UPGPSXFDIFAZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N |
Origin of Product |
United States |
Hoechst Stains E.g., Hoechst 33342, Hoechst 33258
Hoechst dyes are a family of bisbenzimide compounds that, like DAPI, are blue fluorescent stains that bind to the minor groove of AT-rich DNA sequences geeksforgeeks.orgfishersci.fifishersci.atleica-microsystems.combiomol.comthe-scientist.comstackexchange.comresearchgate.net. They share similar excitation (~360 nm) and emission (~460 nm) spectra with DAPI geeksforgeeks.orgleica-microsystems.combiomol.comstackexchange.com.
Similarities: Both DAPI and Hoechst dyes are minor groove binders, exhibit blue fluorescence upon DNA binding, and are widely used for nuclear staining in microscopy and flow cytometry. They are also both susceptible to UV-induced photoconversion, which can lead to spectral artifacts in multicolor imaging biotium.comthe-scientist.com.
Differences: A key distinction lies in cell permeability. Hoechst 33342, in particular, is significantly more cell-permeable than DAPI due to a lipophilic ethyl group, making it the preferred choice for staining live cells and for applications requiring cell cycle analysis without fixation biotium.comfishersci.fifishersci.atleica-microsystems.combiomol.comstackexchange.com. Hoechst dyes generally exhibit lower cytotoxicity compared to DAPI and can sometimes provide brighter signals biotium.comleica-microsystems.combiomol.comstackexchange.com. DAPI, however, is often noted for its greater photostability stackexchange.com.
Propidium Iodide Pi
Propidium Iodide is a membrane-impermeant, intercalating DNA stain that binds to dsDNA without a strong base sequence preference bitesizebio.combiolegend.comleica-microsystems.comresearchgate.netnih.gov. Its spectral properties are distinct from DAPI, emitting red-orange fluorescence (excitation ~538 nm, emission ~617 nm) leica-microsystems.combiomol.combiorxiv.org.
Key Differences: PI's membrane impermeability makes it an excellent marker for identifying dead cells with compromised plasma membranes, as it can only enter and stain cells with damaged membranes bitesizebio.combiolegend.comleica-microsystems.comptglab.comresearchgate.net. Unlike DAPI, which can be used for cell cycle analysis in fixed cells, PI also requires fixation and permeabilization for this purpose bitesizebio.com. Its red fluorescence allows for multicolor experiments when combined with blue-emitting dyes like DAPI or Hoechst thermofisher.comleica-microsystems.com.
Sybr Green I/ii
SYBR Green I is a cyanine (B1664457) dye known for its high sensitivity and strong fluorescence enhancement (~800-1000 fold) upon binding to dsDNA lubio.ch. It emits green fluorescence (excitation ~480-495 nm, emission ~520-530 nm) . SYBR Green II is more sensitive to single-stranded nucleic acids and RNA .
Key Differences: SYBR Green I is generally more sensitive than DAPI and can be used for staining both live and fixed cells nih.gov. It is often employed in quantitative PCR (qPCR) and gel electrophoresis due to its high sensitivity and ease of use (no destaining required) lubio.chminipcr.comacs.org. However, SYBR Green I fluorescence can fade rapidly under excitation nih.gov, and it is typically more expensive than DAPI acs.orgresearchgate.net. SYBR dyes can also enter cells and potentially cause harm .
Comparative Data Table
The following table summarizes the key spectral and binding properties of DAPI (dilactate) and its common alternatives:
| Feature | DAPI (dilactate) | Hoechst 33342 | Propidium Iodide (PI) | SYBR Green I |
| Excitation Max (nm) | ~358-360 | ~360 | ~538 | ~480-495 |
| Emission Max (nm) | ~461-464 | ~460 | ~617 | ~520-530 |
| DNA Binding | Minor groove, AT-rich regions | Minor groove, AT-rich regions | Intercalates between base pairs, no preference | Binds dsDNA |
| Cell Permeability | Impermeant (low conc.), Semi-permeant (high conc.) | Cell-permeant | Impermeant (except compromised membranes) | Cell-permeant |
| Primary Use | Fixed cells, nuclear counterstain, cell cycle | Live/fixed cells, nuclear counterstain, cell cycle | Dead cell identification, cell cycle (fixed) | Sensitive DNA detection, qPCR, live/fixed cells |
| Fluorescence Color | Blue | Blue | Red/Orange | Green |
| Key Considerations | UV-induced photoconversion, cytotoxicity | UV-induced photoconversion, lower cytotoxicity | Requires fixation for cell cycle, dead cell marker | High sensitivity, potential fade, cost, toxicity |
Detailed Research Findings
Research findings consistently highlight DAPI's robustness as a nuclear counterstain for fixed specimens, where its blue fluorescence provides excellent contrast against green or red labels in multicolor immunofluorescence assays thermofisher.comfishersci.fi. Its predictable binding to DNA makes it a reliable tool for quantifying DNA content and segmenting nuclei in high-content imaging sigmaaldrich.comfishersci.fi. For live-cell imaging or when studying dynamic cellular processes that require intact cell membranes, Hoechst 33342 is often preferred due to its superior cell permeability and lower cytotoxicity biotium.comleica-microsystems.combiomol.com.
Propidium Iodide remains a gold standard for viability assays, clearly distinguishing between cells with intact membranes (unstained) and those with compromised membranes (PI-positive) biolegend.comleica-microsystems.comptglab.com. Its distinct red emission spectrum is crucial for multiplexing with blue or green fluorescent probes. SYBR Green I has gained traction in applications demanding higher sensitivity, such as detecting low DNA concentrations in gel electrophoresis or quantifying viral particles, where its fluorescence enhancement is a significant advantage lubio.chacs.orgnih.gov. However, the potential for rapid photobleaching of SYBR Green I necessitates careful optimization and use of antifade reagents nih.gov.
Researchers must also be mindful of potential artifacts. Both DAPI and Hoechst dyes can undergo UV-induced photoconversion, leading to emission in green or red channels, which can interfere with the detection of other fluorophores biotium.comthe-scientist.com. Furthermore, while DAPI is DNA-specific, some studies indicate it can exhibit non-specific binding to RNA, particularly at longer emission wavelengths aatbio.comthermofisher.com.
DAPI (dilactate) is a highly valuable and widely used nuclear stain, particularly for fixed-cell applications, offering reliable DNA staining and distinct blue fluorescence. However, its utility is complemented by alternative stains like Hoechst dyes for live-cell studies, Propidium Iodide for viability assessments, and SYBR Green for enhanced sensitivity. Understanding the specific binding mechanisms, spectral properties, cell permeability, and potential artifacts associated with each dye is critical for selecting the most appropriate stain to achieve accurate and reproducible research outcomes.
Applications of Dapi Dilactate in Cellular and Molecular Biology Research
Genome Organization and Chromatin Dynamics
DAPI's ability to bind to DNA allows for detailed studies into the structural organization of the genome, from the condensation of chromatin within chromosomes to the spatial arrangement of entire chromosome territories within the nucleus.
Investigation of Chromatin Condensation and Decondensation
Chromatin condensation is a dynamic process crucial for DNA packaging, gene regulation, and cell division. DAPI's fluorescence properties are sensitive to the degree of chromatin compaction. As chromatin becomes more condensed, the binding environment for DAPI changes, which can be reflected in its fluorescence intensity and, more sensitively, its fluorescence lifetime ucl.ac.ukresearchgate.netresearchgate.netnih.govmdpi.comdntb.gov.uaresearchgate.netnih.gov.
Fluorescence lifetime imaging microscopy (FLIM) using DAPI can map variations in chromatin compaction at a nanoscale level ucl.ac.ukresearchgate.netmdpi.comdntb.gov.uanih.gov. Studies have shown that highly condensed heterochromatin regions often exhibit shorter DAPI fluorescence lifetimes compared to less condensed euchromatin ucl.ac.ukresearchgate.netdntb.gov.uanih.gov. This difference in lifetime is attributed to variations in the local environment of the DNA-bound DAPI, such as DNA supercoiling and the proximity of other molecules ucl.ac.uk. Quantitative analysis of DAPI fluorescence intensity can also serve as a proxy for chromatin condensation, with more condensed regions generally showing higher fluorescence signals due to increased dye binding researchgate.netnih.govresearchgate.netnih.govnih.gov. For instance, experimental manipulation of chromatin compactness using detergents has demonstrated a direct correlation between DAPI uptake and chromatin condensation levels researchgate.netnih.gov.
Table 1: DAPI Signal Characteristics and Chromatin Condensation
| Chromatin State/Region | DAPI Signal Parameter | Observed Change/Value | Significance | Reference(s) |
| Highly Condensed Heterochromatin | Fluorescence Lifetime | Shorter lifetime (e.g., ~2.48 ns) | Indicates higher degree of DNA compaction | ucl.ac.ukresearchgate.netdntb.gov.uanih.gov |
| Less Condensed Chromatin/Euchromatin | Fluorescence Lifetime | Longer lifetime (e.g., ~2.80 ns) | Indicates lower degree of DNA compaction | ucl.ac.ukresearchgate.netdntb.gov.uanih.gov |
| Heterochromatin | Fluorescence Intensity | Higher intensity (e.g., 2.0-fold higher than euchromatin) | Reflects denser DNA packing | nih.govcore.ac.uknih.govuva.nlfrontiersin.org |
| Euchromatin | Fluorescence Intensity | Lower intensity | Reflects less dense DNA packing | nih.govcore.ac.uknih.govuva.nlfrontiersin.org |
| Condensed Chromatin | DAPI Uptake/Intensity | Increased uptake and fluorescence intensity | Directly related to chromatin condensation | researchgate.netnih.govresearchgate.net |
Mapping Differentially Compacted Chromatin Regions
DAPI's sensitivity to DNA conformation and local environment allows for the mapping of specific chromatin regions with distinct compaction levels. This is particularly evident in the study of chromosome banding patterns and heterochromatic regions.
The heteromorphic regions of human chromosomes, such as those on chromosomes 1, 9, 15, 16, and the Y chromosome, which are known to contain highly condensed constitutive heterochromatin, exhibit statistically significant shorter DAPI fluorescence lifetimes compared to the rest of the chromosome ucl.ac.ukresearchgate.netdntb.gov.uanih.gov. These variations in lifetime serve as a molecular signature for these differentially compacted segments ucl.ac.ukresearchgate.netdntb.gov.uanih.gov. Furthermore, DAPI staining intensity can differentiate between heterochromatin and euchromatin, with heterochromatic regions typically displaying higher DAPI fluorescence due to their condensed nature and A-T rich composition nih.govcore.ac.uknih.govuva.nlfrontiersin.orgresearchgate.net. For example, pericentromeric heterochromatin is often identified by its increased DAPI staining core.ac.uknih.govuva.nlfrontiersin.org.
Table 2: DAPI for Mapping Chromatin Regions and Territories
| Chromatin Region/Type | DAPI Signal Characteristic | Significance | Reference(s) |
| Heteromorphic regions (e.g., Chr 1, 9, 15, 16, Y) | Shorter DAPI fluorescence lifetime | Indicates higher condensation and specific structural features | ucl.ac.ukresearchgate.netdntb.gov.uanih.gov |
| Constitutive Heterochromatin (e.g., pericentromeric) | Higher DAPI fluorescence intensity | Differentiates from euchromatin; reflects denser DNA packing and A-T content | nih.govcore.ac.uknih.govuva.nlfrontiersin.orgresearchgate.net |
| Chromosome Territories | Variations in DAPI lifetime and intensity | Reflects differential compaction and spatial organization within the nucleus | ucl.ac.ukdntb.gov.ua |
Studies on Chromosome Territories and Heterochromatin
The spatial organization of chromosomes within the interphase nucleus, forming distinct chromosome territories (CTs), is influenced by chromatin compaction. DAPI staining, especially when combined with techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), can reveal variations in chromatin compaction across the nucleus, providing insights into the formation and boundaries of CTs ucl.ac.ukdntb.gov.ua. Heterochromatin, being densely packed, plays a significant role in nuclear architecture and is readily visualized using DAPI. Studies have quantitatively analyzed the distribution and density of DAPI within heterochromatic regions, often finding higher signal intensities compared to euchromatic areas nih.govcore.ac.uknih.govuva.nlfrontiersin.org. For instance, pericentromeric heterochromatin is a prominent feature identified by DAPI staining, and its signal intensity can be quantified to assess chromatin density core.ac.uknih.govuva.nlfrontiersin.org.
Analysis of Nuclear Morphology and Chromatin Organization
Morphometric parameters derived from DAPI-stained nuclei, such as nuclear area, perimeter, solidity, form factor (circularity), and eccentricity, are employed to characterize cell types and identify pathological alterations nih.govresearchgate.netiiarjournals.orgsurrey.ac.ukulisboa.pt. For example, apoptotic cells often exhibit shrunken nuclei with fragmented chromatin, which are readily detectable via DAPI staining and subsequent image analysis iiarjournals.orgresearchgate.netresearchgate.net. Furthermore, DAPI can reveal differences in chromatin texture, which can serve as a biomarker for distinguishing between normal and cancerous cells or different cell types nih.gov.
Table 3: DAPI in Nuclear Morphology Analysis
| Nuclear Feature | DAPI-based Metric/Analysis | Application/Finding | Reference(s) |
| Nuclear Shape | Solidity, Form Factor, Eccentricity | Characterizing cell types, identifying disease-related morphological changes | researchgate.netsurrey.ac.ukulisboa.pt |
| Nuclear Size | Area, Major/Minor Axis Length | Assessing apoptosis, differentiating cell populations | iiarjournals.orgulisboa.pt |
| Chromatin Organization | DAPI Intensity Distribution, Texture Analysis | Distinguishing cell types, identifying disease biomarkers | nih.gov |
| Chromatin Condensation | Increased DAPI signal, fragmentation | Indicative of apoptosis, cellular stress, or specific disease states | iiarjournals.orgresearchgate.netresearchgate.net |
| Heterochromatin | DAPI-dense regions | Visualization and quantification of heterochromatic domains | nih.govcore.ac.uknih.govuva.nlfrontiersin.orgresearchgate.net |
Cell Population Dynamics and Viability Assessment
DAPI's stoichiometric binding to DNA makes it a valuable tool for analyzing cell populations, particularly for determining cell cycle progression and proliferation rates.
Cell Cycle Phase Identification and Proliferation Studies
A primary application of DAPI is in cell cycle analysis, commonly performed using flow cytometry or fluorescence microscopy fishersci.finih.govbiorxiv.orgbeckman.comnih.govabcam.combdbiosciences.comnih.govmdpi.combdbiosciences.com. DAPI binds to DNA proportionally to its content, allowing cells to be categorized into distinct phases based on their DNA content. Cells in the G1 phase possess 2N DNA content, cells in the S phase are in the process of DNA replication (2N-4N), and cells in the G2/M phase have completed DNA replication and possess 4N DNA content nih.govbiorxiv.orgbeckman.comnih.govabcam.combdbiosciences.comnih.govmdpi.combdbiosciences.com.
The fluorescence intensity of DAPI directly correlates with the amount of DNA present in a cell. By analyzing a population of cells stained with DAPI, researchers can generate histograms that reveal the distribution of cells across the G1, S, and G2/M phases, providing insights into proliferation rates and cell cycle kinetics fishersci.finih.govbiorxiv.orgbeckman.comnih.govabcam.combdbiosciences.comnih.govmdpi.combdbiosciences.com. For more precise analysis, DAPI can be used in conjunction with other markers, such as the thymidine (B127349) analog EdU (for DNA synthesis) or antibodies against cell cycle-specific proteins, to refine cell cycle staging and investigate cell cycle-dependent protein dynamics nih.govbiorxiv.orgbdbiosciences.comnih.gov. The dilactate form is often used for this purpose due to its ease of preparation for high-throughput analysis fishersci.fifishersci.fibiotium.com.
Table 4: DAPI in Cell Cycle Analysis
| Cell Cycle Phase | DNA Content (relative) | DAPI Fluorescence Intensity | Typical Percentage (Example for untreated cells) | Reference(s) |
| G1 | 2N | Baseline intensity | ~51% (U87 cells) | fishersci.finih.govbiorxiv.orgbeckman.comnih.govabcam.combdbiosciences.comnih.govmdpi.combdbiosciences.com |
| S | 2N-4N | Intermediate intensity | ~12% (U87 cells) | fishersci.finih.govbiorxiv.orgbeckman.comnih.govabcam.combdbiosciences.comnih.govmdpi.combdbiosciences.com |
| G2/M | 4N | Double baseline intensity | ~27% (U87 cells) | fishersci.finih.govbiorxiv.orgbeckman.comnih.govabcam.combdbiosciences.comnih.govmdpi.combdbiosciences.com |
Note: Percentages are illustrative examples from a study and can vary significantly based on cell type, experimental conditions, and cell cycle perturbations.
Identification of Apoptotic Cells
DAPI plays a significant role in the identification of apoptotic cells by enabling the visualization of characteristic nuclear morphological changes associated with programmed cell death bio-rad-antibodies.comgenscript.comgenscript.comresearchgate.netiiarjournals.org. During apoptosis, cells undergo DNA fragmentation and chromatin condensation, which alters the nuclear structure. DAPI, by binding to dsDNA, highlights these changes, appearing as condensed, fragmented, or irregularly shaped nuclei bio-rad-antibodies.comgenscript.comgenscript.comresearchgate.net. For instance, apoptotic cells may exhibit sickle-shaped or crescent-shaped nuclei, or nuclear blebbing, which can be distinguished from the uniform, clear-edged nuclei of healthy cells bio-rad-antibodies.comgenscript.comresearchgate.net. The intensity of DAPI fluorescence can also be indicative of apoptosis, as DNA degradation during this process can lead to decreased fluorescence compared to healthy cells with intact genomes bosterbio.com. However, some studies suggest that as the apoptotic cell membrane becomes compromised, DAPI can enter more readily, potentially leading to stronger blue fluorescence in these cells, which aids in their identification bio-rad-antibodies.comgenscript.com. This ability to visualize nuclear morphology makes DAPI a valuable tool in assays designed to quantify apoptosis iiarjournals.org.
Microbiological and Virological Research
Detection of Mycoplasma and Viral DNA in Cell Cultures
DAPI is a widely recognized method for detecting microbial contamination, particularly Mycoplasma, in cell cultures sigmaaldrich.comwikipedia.orgbosterbio.comsigmaaldrich.compatsnap.comitwreagents.comcgu.edu.twbiontex.comabcam.com. Mycoplasmas are bacteria that lack a cell wall and can contaminate cell cultures, often without causing readily apparent changes in cell growth or morphology bosterbio.combiontex.com. When DAPI is applied to cell cultures, it stains the DNA of both host cells and any contaminating Mycoplasma bosterbio.compatsnap.comcgu.edu.tw. In uncontaminated cultures, DAPI fluorescence is typically confined to the host cell nuclei sigmaaldrich.combosterbio.comsigmaaldrich.com. However, in the presence of Mycoplasma contamination, characteristic discrete fluorescent foci are observed in the cytoplasm and on the cell surfaces, indicating the presence of mycoplasmal DNA sigmaaldrich.comsigmaaldrich.combiontex.com. This method offers direct visual evidence of contamination, though it is generally less sensitive than molecular techniques like PCR for detecting low levels of Mycoplasma patsnap.com. DAPI has also been utilized for the detection of viral DNA in cell cultures, where its fluorescence highlights the presence of viral genetic material wikipedia.orgabcam.com.
Staining of Bacterial and Yeast Cells
DAPI is effective for staining the DNA of bacterial and yeast cells, facilitating their visualization and enumeration in various research contexts biotium.combiotium.comnih.govmolbiolcell.orgnih.govprotocols.iobco-dmo.orgbaseclick.euquimigen.ptresearchgate.net. In bacteria, DAPI stains the nucleoid, appearing as distinct fluorescent blue structures under fluorescence microscopy nih.govbco-dmo.orgbiorxiv.org. While DAPI can stain both live and dead bacteria, it tends to stain dead cells more brightly biotium.comnih.gov. For yeast, DAPI preferentially stains dead cells with both nuclear and cytoplasmic localization, while live yeast may show dim mitochondrial staining biotium.combiotium.com. In some protocols, DAPI is used to visualize the nucleus of yeast cells, as demonstrated in studies analyzing cell cycle progression and nuclear distribution molbiolcell.orgprotocols.io. The staining of bacterial and yeast cells with DAPI is a common practice in microbiology for assessing cell abundance and morphology biotium.comnih.govbco-dmo.orgbaseclick.eu.
High-Throughput Screening in Research
Identification of Compounds Affecting Cell Morphology and Proliferation
Compound Table
| Compound Name | CAS Number (if applicable) |
| DAPI | 28718-90-3 (dihydrochloride) / 28718-91-4 (dilactate) |
| Hoechst | N/A |
| Propidium Iodide (PI) | 25535-16-4 |
| 7-AAD | N/A |
| SYTO-9 | N/A |
| SYTOX-Green | N/A |
| FM4-64 | N/A |
| Acridine Orange (AO) | 494-38-2 |
| Annexin V (FITC) | N/A |
| TMRM | N/A |
| FITC | N/A |
| GFP | N/A |
| CF®594 | N/A |
| CF®488A | N/A |
| CF®568 | N/A |
| CF®640R | N/A |
| Texas Red | N/A |
Note: CAS numbers are provided where readily available and commonly associated with the compound. Some compounds, particularly fluorescent probes and conjugates, may not have a single, universally cited CAS number or are proprietary.DAPI (4',6-diamidino-2-phenylindole) dilactate is a fluorescent dye extensively utilized in cellular and molecular biology research due to its high affinity for double-stranded DNA (dsDNA), particularly in AT-rich regions sigmaaldrich.comwikipedia.orgchemimpex.comaatbio.com. This characteristic allows it to serve as a reliable nuclear stain, emitting a distinct blue fluorescence when excited by ultraviolet light, with excitation and emission maxima typically around 358 nm and 461 nm, respectively wikipedia.orgaatbio.com. While DAPI can penetrate the membranes of both live and fixed cells, its efficiency is lower in live cells, often leading to brighter staining in cells with compromised membranes, making it a useful marker for viability assessment wikipedia.orgbiorbyt.combiotium.combiotium.com.
Identification of Apoptotic Cells
DAPI is instrumental in identifying apoptotic cells by highlighting the characteristic morphological changes that occur in the nucleus during programmed cell death bio-rad-antibodies.comgenscript.comgenscript.comresearchgate.netiiarjournals.org. As apoptosis progresses, cells undergo DNA fragmentation and chromatin condensation, leading to altered nuclear shapes such as condensation, fragmentation, or blebbing, which are readily visualized with DAPI staining bio-rad-antibodies.comgenscript.comresearchgate.net. Apoptotic nuclei often appear smaller, with irregular outlines and condensed chromatin, contrasting with the uniform, clear-edged nuclei of healthy cells genscript.comresearchgate.net. Some studies indicate that increased DAPI uptake in apoptotic cells, due to compromised cell membranes, results in stronger blue fluorescence, aiding in their differentiation from viable cells bio-rad-antibodies.comgenscript.com. The ability to observe these nuclear alterations makes DAPI a valuable tool for quantifying apoptosis in various experimental settings iiarjournals.org.
Microbiological and Virological Research
Detection of Mycoplasma and Viral DNA in Cell Cultures
A significant application of DAPI is in the detection of Mycoplasma contamination in cell cultures sigmaaldrich.comwikipedia.orgbosterbio.comsigmaaldrich.compatsnap.comitwreagents.comcgu.edu.twbiontex.comabcam.com. Mycoplasmas, lacking cell walls, can contaminate cell lines without obvious visual cues bosterbio.combiontex.com. DAPI staining reveals the presence of Mycoplasma by highlighting their DNA as discrete fluorescent foci in the cytoplasm and on cell surfaces, in addition to the host cell nuclei sigmaaldrich.comsigmaaldrich.combiontex.com. While this method provides direct visual evidence of contamination, it is generally less sensitive than molecular techniques like PCR for detecting low-level infections patsnap.com. DAPI has also been employed to detect viral DNA within cell cultures, where it stains the viral genetic material, facilitating its visualization wikipedia.orgabcam.com.
Staining of Bacterial and Yeast Cells
DAPI is effective for staining the DNA of bacteria and yeast, enabling their visualization and enumeration in research biotium.combiotium.comnih.govmolbiolcell.orgnih.govprotocols.iobco-dmo.orgbaseclick.euquimigen.ptresearchgate.net. In bacteria, DAPI stains the nucleoid, appearing as bright blue fluorescent structures under fluorescence microscopy nih.govbco-dmo.orgbiorxiv.org. DAPI can stain both live and dead bacteria, though it typically stains dead cells more intensely biotium.comnih.gov. For yeast, DAPI preferentially stains dead cells with both nuclear and cytoplasmic localization, whereas live yeast may exhibit dim mitochondrial staining biotium.combiotium.com. DAPI is commonly used in microbiology to assess bacterial abundance and morphology, and in yeast research to visualize nuclei and study cell cycle dynamics biotium.commolbiolcell.orgprotocols.iobco-dmo.orgbaseclick.eu.
High-Throughput Screening in Research
Identification of Compounds Affecting Cell Morphology and Proliferation
In high-throughput screening (HTS) campaigns, DAPI serves as a crucial stain for assessing the impact of compounds on cell morphology and proliferation abcam.comjprinfo.com. By staining the nuclei of cells, DAPI enables automated microscopy to quantify changes in nuclear size, shape, and number, which are key indicators of cellular responses to tested compounds abcam.comjprinfo.com. For instance, compounds that inhibit proliferation may lead to reduced nuclear area or an increase in cells with abnormal nuclear morphology. DAPI's ability to provide a distinct nuclear signal is well-suited for image analysis in HTS, allowing for efficient screening of large compound libraries abcam.comjprinfo.com. Flow cytometry can also utilize DAPI to analyze DNA content for cell cycle profiling, further aiding in the identification of compounds that affect cell division bosterbio.comabcam.com.
Phenotypic Assays for Cellular Effects in Drug Discovery Research
Phenotypic screening is a cornerstone of modern drug discovery, aiming to identify compounds that elicit a desired observable change in cells or organisms, irrespective of their specific molecular target technologynetworks.comdrugtargetreview.com. DAPI plays a crucial role in these assays by enabling the visualization and quantitative analysis of cellular nuclei, which are sensitive indicators of drug-induced cellular effects. Changes in nuclear morphology, such as condensation, fragmentation, or altered shape, can directly reflect drug-induced apoptosis or other forms of cellular stress nih.gov.
In high-content screening (HCS) platforms, DAPI is frequently employed as a nuclear counterstain. This allows for the precise segmentation of nuclei, facilitating the measurement of various nuclear parameters, including size, shape, texture, and intensity biorxiv.orgbiorxiv.org. By quantifying these nuclear features, researchers can assess a compound's impact on cell viability, cell cycle progression, and the induction of apoptosis biorxiv.orgchemimpex.com. For instance, studies have utilized DAPI staining to identify cells undergoing cell cycle arrest or to quantify the percentage of apoptotic cells in drug-treated populations, providing critical data for lead compound identification and optimization biorxiv.orgchemimpex.com. The ability to perform quantitative analysis of nuclear phenotypes in large-scale screens makes DAPI an invaluable component in the discovery of novel therapeutics.
Table 1: DAPI in Phenotypic Drug Discovery Assays
| Assay Type/Context | Observed Nuclear Phenotype (via DAPI) | Cellular Effect Assessed | Research Application |
| High-Content Screening (HCS) | Nuclear condensation, fragmentation | Apoptosis induction | Identifying cytotoxic compounds |
| Cell Cycle Analysis | Altered nuclear size, DNA content | Cell cycle arrest | Elucidating drug mechanism of action |
| Cytotoxicity Assays | Nuclear morphology changes | Cell viability reduction | Screening for compounds affecting cell health |
| Morphological Profiling | Nuclear shape, texture, and intensity | Diverse cellular responses | Identifying compounds with specific biological effects |
Specialized Research Applications
Neuroscience Research for Neuronal Labeling
DAPI's specificity for DNA and its compatibility with other fluorescent labels make it a highly valuable tool in neuroscience for visualizing neuronal structures and populations chemimpex.comthermofisher.comresearchgate.netbiolegend.com. In neuroanatomical studies, DAPI is used to stain neuronal nuclei, providing a clear demarcation of individual neurons within complex tissue environments nih.govthermofisher.comresearchgate.net. This nuclear staining is essential for identifying cell bodies and assessing neuronal morphology.
Furthermore, DAPI can be employed in conjunction with retrograde tracers, such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate), to label projecting neurons. When applied to projection sites, tracers like DiI are transported retrogradely to the neuronal soma. DAPI, when co-administered or applied subsequently, stains the nucleus within these retrogradely labeled neurons. This dual-labeling approach allows researchers to identify the cell bodies of neurons that project to specific brain regions, providing insights into neural circuitry nih.gov. Studies have demonstrated high co-localization rates between DAPI-labeled nuclei and DiI-labeled neuronal somata, confirming its utility in this application nih.gov. For example, in studies of the retinocollicular pathway, DAPI effectively labeled the nuclei of retinal ganglion cells that were retrogradely traced with DiI, with over 91% of DiI-labeled cells also showing DAPI-positive nuclei nih.gov. DAPI is also used alongside other neuronal markers, like NeuroTrace or MAP-2, to comprehensively visualize neuronal architecture and identify specific neuronal populations thermofisher.comresearchgate.net.
Table 2: DAPI in Neuroscience Research
| Application Type | Combined Stains/Tracers | Labeled Component(s) | Research Focus | Key Observation (DAPI's Role) |
| Retrograde Neuronal Tracing | DAPI + DiI | Neuronal Nuclei + Neuronal Soma | Mapping neural projections, connectivity studies | DAPI labels nuclei of retrogradely traced neurons (e.g., 91.1% co-labeling) nih.gov |
| Neuronal Morphology | DAPI + NeuroTrace | Nuclei + Neuronal Cytoplasm | Visualizing neuron structure in brain sections | DAPI provides clear nuclear counterstain for overall cell visualization thermofisher.com |
| Neuronal Identification | DAPI + NEUN + MAP-2 | Nuclei + Neuron-specific proteins | Identifying and characterizing specific neuron types | DAPI confirms the presence of nuclei in identified neurons researchgate.net |
Investigating DNA Damage (e.g., as a counterstain in TUNEL assays)
DAPI serves as a critical counterstain in assays designed to detect DNA damage, most notably the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay assaygenie.comnih.govpubcompare.ainih.gov. The TUNEL assay identifies cells with fragmented DNA, a hallmark of apoptosis and other forms of DNA damage, by labeling free 3'-hydroxyl ends of DNA fragments with labeled nucleotides assaygenie.comnih.gov. Typically, the incorporated nucleotides are labeled with a fluorophore such as FITC, resulting in a green signal.
DAPI, with its blue fluorescence and high affinity for DNA, stains all cell nuclei, regardless of their apoptotic status assaygenie.comnih.govpubcompare.ainih.gov. When used together, the TUNEL assay (green signal) and DAPI counterstain (blue signal) allow for the precise identification and quantification of cells exhibiting DNA fragmentation. Apoptotic cells will display both green (TUNEL) and blue (DAPI) fluorescence in their nuclei, distinguishing them from healthy cells that only show blue DAPI staining assaygenie.comnih.govpubcompare.ainih.govresearchgate.net. This combined approach is invaluable for assessing the extent of DNA damage induced by various stimuli, such as radiation, toxic chemicals, or cellular stress, and for quantifying apoptosis in research contexts ranging from cancer biology to developmental studies assaygenie.comnih.govpubcompare.ainih.govresearchgate.net. For example, quantitative analysis in studies using TUNEL and DAPI often involves counting the total number of DAPI-stained nuclei and the number of TUNEL-positive nuclei to calculate the percentage of cells undergoing DNA fragmentation or apoptosis assaygenie.comresearchgate.net.
Table 3: DAPI as a Counterstain in DNA Damage Assays (TUNEL)
| Treatment/Condition | DAPI Staining (Nuclei) | TUNEL Staining (DNA Fragments) | Combined Result Interpretation | Quantitative Metric Example | Research Context |
| Healthy Cell | Blue | Absent (No green signal) | Intact DNA, non-apoptotic | % TUNEL-negative cells | Baseline assessment, control groups |
| Apoptotic Cell | Blue | Present (Green signal) | Fragmented DNA, apoptotic | % TUNEL-positive cells | Drug-induced apoptosis, tissue injury assessment |
| Necrotic Cell | Blue | May be present | DNA fragmentation | % TUNEL-positive cells | Differentiating cell death mechanisms |
Compound List:
4′,6-diamidino-2-phenylindole (DAPI)
DAPI dilactate
DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate)
NeuroTrace 500/525 green-fluorescent Nissl stain
MAP-2 (Microtubule-associated protein 2)
NEUN (Neuronal Nuclei protein)
FITC (Fluorescein isothiocyanate)
dUTP (deoxyuridine triphosphate)
Propidium Iodide (PI)
Staurosporine
Comparative Analysis with Other Nucleic Acid Stains in Research Contexts
Alternative Nuclear Stains and Their Research Utility
The accurate visualization and quantification of cellular nuclei are fundamental to numerous biological research disciplines, including cell cycle analysis, apoptosis studies, cell proliferation tracking, and general cellular morphology assessment. Fluorescent nucleic acid stains are indispensable tools for these investigations, offering high sensitivity and specificity for DNA. While 4',6-diamidino-2-phenylindole (DAPI), particularly in its dilactate salt form for improved water solubility, is a widely adopted nuclear stain, its utility is best understood within the context of other available fluorescent dyes. This section provides a comparative analysis of DAPI (dilactate) with common alternative nuclear stains, highlighting their distinct properties, research applications, and key considerations for experimental design.
DAPI (dilactate): Properties and Applications
DAPI (dilactate) is a blue fluorescent dye that exhibits strong affinity for double-stranded DNA (dsDNA), primarily binding to the minor groove of AT-rich regions biotium.comaatbio.combiotium.comsigmaaldrich.comgeeksforgeeks.orglubio.chbiolegend.com. Upon binding to DNA, its fluorescence intensity increases approximately 20-fold, resulting in bright blue emission when excited by ultraviolet (UV) light (excitation maximum ~358-360 nm; emission maximum ~461-464 nm) biotium.comaatbio.combiotium.comsigmaaldrich.combiolegend.comthermofisher.comthermofisher.com. The dilactate salt form offers enhanced water solubility compared to the dihydrochloride (B599025) salt, facilitating the preparation of stock solutions biotium.combiolegend.comfishersci.fibiolegend.commedchemexpress.comvwr.com.
DAPI is a popular choice for nuclear counterstaining in fluorescence microscopy and is extensively used in flow cytometry for cell cycle analysis and DNA content quantification sigmaaldrich.comthermofisher.comthermofisher.comfishersci.fibosterbio.comfishersci.atbitesizebio.combiolegend.comnih.gov. Its ability to stain nuclei specifically, with minimal cytoplasmic background, makes it valuable for high-content screening and imaging applications sigmaaldrich.comthermofisher.comfishersci.fi. At low concentrations, DAPI is generally considered cell-impermeant, making it ideal for staining fixed cells or cells with compromised membranes biotium.comaatbio.comlubio.chbiolegend.comleica-microsystems.comptglab.com. While it can permeate live cells at higher concentrations, this is not recommended due to potential cytotoxicity biotium.comaatbio.com. DAPI can also bind to RNA, albeit with lower fluorescence enhancement and a red-shifted emission spectrum (~500 nm) aatbio.combiolegend.comthermofisher.combiolegend.comvwr.comleica-microsystems.com.
Comparative Analysis with Other Nuclear Stains
The selection of an appropriate nuclear stain depends heavily on the experimental objective, cell type, and imaging or flow cytometry setup. DAPI (dilactate) shares several characteristics with other common DNA stains but also possesses unique advantages and limitations.
Methodological Considerations and Optimization Strategies for Dapi Dilactate in Research
Preparation of DAPI Solutions for Research Use
The preparation of 4',6-diamidino-2-phenylindole (DAPI) solutions is a critical first step in ensuring reproducible and high-quality nuclear staining in research applications. The dilactate salt of DAPI is often utilized due to its enhanced water solubility compared to the dihydrochloride (B599025) form. thermofisher.combiotium.comresearchgate.net Proper attention to the preparation of both stock and working solutions, as well as stability, is paramount for optimal performance.
DAPI (dilactate) stock solutions are typically prepared at a high concentration, which can then be diluted for various applications. Common solvents for creating the stock solution include deionized water (dH₂O) or dimethylformamide (DMF). thermofisher.comthermofisher.comihcworld.comasone-int.com While the dilactate form is more water-soluble, sonication may sometimes be required to ensure it dissolves completely. thermofisher.comthermofisher.com It is generally noted that DAPI is not very soluble in phosphate-buffered saline (PBS) for stock preparation. thermofisher.comthermofisher.comasone-int.com
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C to avoid repeated freeze-thaw cycles. asone-int.comutoronto.catargetmol.comstemcell.com When stored under these conditions and protected from light, DAPI stock solutions are stable for at least six months. thermofisher.comthermofisher.comasone-int.com For short-term use, the solution can be kept at 2-6°C, provided it is protected from light. thermofisher.comthermofisher.comasone-int.com
| Parameter | Recommendation | Notes |
|---|---|---|
| Compound | DAPI (dilactate) | Molecular Weight: 457.5 g/mol. thermofisher.com |
| Common Solvents | Deionized water (dH₂O), Dimethylformamide (DMF) | The dilactate salt has greater water solubility. thermofisher.combiotium.com Sonication may aid dissolution. thermofisher.comthermofisher.com |
| Typical Concentrations | 1 mg/mL to 5 mg/mL | A 5 mg/mL solution corresponds to 10.9 mM of DAPI dilactate. thermofisher.comthermofisher.comtargetmol.com |
| Long-Term Storage | Aliquoted at ≤-20°C | Protect from light. thermofisher.comthermofisher.comasone-int.comutoronto.castemcell.com Avoid repeated freeze-thaw cycles. targetmol.com |
| Short-Term Storage | 2-6°C | Must be protected from light. thermofisher.comthermofisher.comasone-int.com |
| Stability | Up to 6 months | When stored properly at -20°C. thermofisher.comthermofisher.comasone-int.com Some sources suggest stability for up to 1 month. stemcell.comstemcell.com |
The concentrated stock solution must be diluted to a final working concentration suitable for the specific research application. The choice of dilution buffer and final concentration varies depending on the sample type and analytical method.
For fluorescence microscopy of cells, a common working concentration is 300 nM, typically diluted in Phosphate-Buffered Saline (PBS). thermofisher.comthermofisher.comasone-int.comcreative-bioarray.comthermofisher.com For flow cytometry, a higher concentration of 3 µM is often used. thermofisher.comstemcell.comcreative-bioarray.comreadthedocs.io The staining buffer for flow cytometry is more complex, often containing Tris, NaCl, CaCl₂, MgCl₂, and a non-ionic detergent like Nonidet P-40 to facilitate entry into the cell. thermofisher.comasone-int.comcreative-bioarray.com For staining paraffin-embedded tissue sections, some protocols recommend using a specialized buffer like McIlvaine's buffer at pH 7.0 to ensure staining specificity. scribd.com It is generally advised to prepare the working solution fresh for each experiment. utoronto.ca
| Application | Typical Diluent/Buffer | Final Concentration | Reference |
|---|---|---|---|
| Fluorescence Microscopy (Adherent Cells) | Phosphate-Buffered Saline (PBS) | 300 nM | thermofisher.comasone-int.comcreative-bioarray.comtakara-bio.co.jp |
| Flow Cytometry (Suspended Cells) | Staining Buffer (100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% Nonidet P-40) | 3 µM | thermofisher.comasone-int.comcreative-bioarray.comtakara-bio.co.jp |
| Cell Cycle Analysis (Flow Cytometry) | 0.1% Triton X-100 in PBS | 1 µg/mL | flowcytometry-embl.de |
| Tissue Sections (Paraffin) | McIlvaine's Buffer (pH 7.0) | 1 µg/mL | scribd.com |
Staining Protocols for Various Sample Types in Research
Protocols for DAPI staining are well-established but require optimization based on the specific sample being analyzed. Key variables include fixation, permeabilization, incubation time, and washing steps.
Staining adherent cells grown on coverslips for fluorescence microscopy is a common application for DAPI. The procedure is typically performed after all other immunofluorescent staining steps are complete. stemcell.comfishersci.com
A general protocol involves the following steps:
Equilibration : Samples are briefly washed or equilibrated with PBS. thermofisher.comasone-int.comcreative-bioarray.com
Staining : The DAPI working solution (e.g., 300 nM in PBS) is added to the coverslip, ensuring the cells are completely covered. thermofisher.comcreative-bioarray.comthermofisher.com
Incubation : The incubation is carried out at room temperature for a short period, typically ranging from 1 to 5 minutes. thermofisher.comasone-int.comcreative-bioarray.comthermofisher.com This step should be performed in the dark to protect the fluorophore. thermofisher.com
Washing : The sample is rinsed several times in PBS to remove unbound DAPI and reduce background fluorescence. thermofisher.comasone-int.comcreative-bioarray.comthermofisher.com
Mounting : Excess buffer is drained, and the coverslip is mounted onto a microscope slide, preferably using a mounting medium that contains an antifade reagent to preserve the signal. thermofisher.comcreative-bioarray.com
For flow cytometry, DAPI is used to identify nucleated cells, assess viability, or analyze DNA content for cell cycle studies. The protocol involves staining cells in suspension.
A representative protocol includes these key stages:
Cell Preparation : A cell suspension of a known concentration (e.g., 1 x 10⁶ cells/mL) is prepared. utoronto.ca The cells are pelleted by centrifugation, and the supernatant is discarded. thermofisher.comcreative-bioarray.comreadthedocs.io
Fixation (Optional but common) : Cells are often fixed, for example, with ice-cold 70% ethanol (B145695) or a paraformaldehyde (PFA) solution, to permeabilize the membrane and stabilize the cells. thermofisher.comutoronto.caflowcytometry-embl.de
Staining : The cell pellet is resuspended in the DAPI working solution (e.g., 3 µM in a specialized staining buffer). thermofisher.comasone-int.comcreative-bioarray.com
Incubation : The cell suspension is incubated for 15 to 30 minutes at room temperature, protected from light. thermofisher.comutoronto.cacreative-bioarray.comflowcytometry-embl.de
Analysis : The samples are then analyzed directly by flow cytometry without a final wash step, leaving the cells in the staining solution. thermofisher.comutoronto.cacreative-bioarray.com If microscopic visualization is required, cells can be pelleted, resuspended in fresh buffer, and placed on a slide. stemcell.comreadthedocs.io
Using DAPI to stain tissue sections, especially formalin-fixed, paraffin-embedded (FFPE) archival specimens, requires additional preparatory steps to ensure the dye can access the cell nuclei.
The protocol must be adapted to include:
Deparaffinization and Rehydration : The paraffin (B1166041) wax must be removed from the tissue sections using a series of xylene (or a xylene substitute) and graded ethanol washes (e.g., 100%, 95%, 70%) before rehydrating in water. scribd.com
Equilibration : Before staining, sections are often equilibrated in a buffer. For FFPE tissues, some protocols specify using McIlvaine's buffer at pH 7.0 to maintain staining specificity. scribd.com
Staining : The DAPI working solution is applied directly to the tissue section. Incubation times may be longer than for cultured cells, for instance, 15 to 30 minutes at room temperature in the dark, to allow for adequate penetration into the tissue architecture. scribd.com
Washing and Mounting : After incubation, excess DAPI solution is drained, and the slide is briefly rinsed before being mounted with an aqueous mounting medium and a coverslip. scribd.com The use of an antifade mounting medium is highly recommended for preserving fluorescence in tissue sections. biotium.com
Permeabilization Requirements for Optimal Nuclear Staining
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in the minor groove of double-stranded DNA (dsDNA). biotium.comthermofisher.com While DAPI can pass through an intact cell membrane to stain live cells, particularly at higher concentrations, it is generally considered semi-permeable and its entry can be slow and variable depending on the cell type. aatbio.comresearchgate.net For fixed-cell imaging, where uniform and bright nuclear staining is critical, permeabilization of the cell membrane is a key step. creative-bioarray.comastorscientific.us
Fixation, typically with reagents like formaldehyde, cross-links proteins and preserves cellular structure, but it does not sufficiently permeabilize the cell membrane to allow for the efficient entry of DAPI. astorscientific.us Therefore, a subsequent permeabilization step is often recommended to ensure the dye can access the nuclear DNA. researchgate.net This is commonly achieved by incubating the fixed cells with a detergent such as Triton X-100 or Nonidet P-40. creative-bioarray.combio-rad.com This process creates pores in the cell membrane, facilitating the entry of DAPI and resulting in specific and bright nuclear staining with minimal cytoplasmic background. thermofisher.comcreative-bioarray.com Some protocols for specific applications, like flow cytometry, may include a detergent directly in the staining buffer to achieve simultaneous permeabilization and staining. thermofisher.com While staining of live, non-permeabilized cells is possible, it may result in weaker or less consistent staining compared to fixed and permeabilized cells. researchgate.net
Optimization of Staining Parameters
The optimal concentration of DAPI (dilactate) is crucial for achieving high-quality nuclear staining and varies significantly depending on the application, cell type, and whether the cells are live or fixed. creative-bioarray.comresearchgate.net Titrating the DAPI concentration is a critical optimization step to maximize the signal-to-noise ratio, ensuring bright nuclear fluorescence against a low background. fishersci.com
For staining fixed and permeabilized cells for fluorescence microscopy, a working concentration in the range of 0.1 to 1 µg/mL is commonly recommended. creative-bioarray.comfishersci.com Other sources suggest concentrations around 300 nM in phosphate-buffered saline (PBS). thermofisher.comthermofisher.com For flow cytometry applications, a higher concentration of approximately 3 µM in a specialized staining buffer is often used. creative-bioarray.comthermofisher.com Live-cell staining, which is generally less efficient, may require even higher concentrations, sometimes up to 10 µg/mL. biotium.com
It is imperative to determine the optimal concentration empirically for each specific experimental setup. bio-rad.com Insufficient DAPI concentration can lead to dim staining, while excessive concentrations can result in high background fluorescence and potential bleed-through into other fluorescent channels. researchgate.netfishersci.com
Table 1: Recommended DAPI (Dilactate) Concentrations for Various Applications
| Application | Recommended Concentration Range | Reference(s) |
|---|---|---|
| Fixed Cell Microscopy | 0.1 - 1 µg/mL | creative-bioarray.comfishersci.com |
| Fixed Cell Microscopy | 300 nM | thermofisher.comthermofisher.com |
| Flow Cytometry | 3 µM | creative-bioarray.comthermofisher.com |
| Live Cell Staining | ~10 µg/mL | biotium.com |
| Chromosome FISH | 30 nM | creative-bioarray.com |
Optimizing the incubation time is essential for achieving specific nuclear staining while minimizing non-specific binding of DAPI to other cellular components like RNA or cytoplasmic structures. thermofisher.comcreative-bioarray.com Shorter incubation times are generally preferred to reduce background fluorescence. creative-bioarray.com
For fixed adherent cells, typical incubation times range from 1 to 5 minutes. thermofisher.comthermofisher.com Some protocols suggest a slightly longer period of 2 to 10 minutes, with the advice to decrease the time if signal bleed-through is observed. fishersci.com For cells in suspension intended for flow cytometry, a 15-minute incubation at room temperature is a common recommendation. creative-bioarray.comthermofisher.com In applications such as chromosome staining for Fluorescence In Situ Hybridization (FISH), a longer incubation of 30 minutes may be employed. creative-bioarray.com
The ideal incubation period can be influenced by the DAPI concentration and the specific cell type. Therefore, it is advisable to empirically determine the shortest possible incubation time that provides sufficiently bright and specific nuclear staining for the experimental conditions. creative-bioarray.com
Table 2: Recommended Incubation Times for DAPI (Dilactate) Staining
| Application | Recommended Incubation Time | Reference(s) |
|---|---|---|
| Fixed Adherent Cells | 1 - 5 minutes | thermofisher.comthermofisher.com |
| Fixed Cells | 2 - 10 minutes | fishersci.com |
| Cells in Suspension (Flow Cytometry) | 15 minutes | creative-bioarray.comthermofisher.com |
| Chromosome FISH | 30 minutes | creative-bioarray.com |
Following incubation with DAPI, thorough washing is a critical step to remove any unbound or loosely associated dye molecules. aatbio.comfishersci.com This process is vital for reducing non-specific background fluorescence, thereby enhancing the contrast and clarity of the nuclear signal. aatbio.comastorscientific.us
Typically, samples are rinsed several times with a buffered solution such as phosphate-buffered saline (PBS). thermofisher.comthermofisher.com The number of washes can vary, with protocols often recommending two to three rinses to ensure the effective removal of excess dye. thermofisher.comharvard.edu For slide-based preparations, a brief rinse with either PBS or deionized water (dH₂O) is suggested to eliminate unbound dye. creative-bioarray.comthermofisher.com It is important to perform the washes gently to avoid dislodging the cells or damaging the sample. astorscientific.us Adequate washing ensures that the detected fluorescence is specific to the DAPI bound to nuclear DNA. thermofisher.com
Imaging and Data Acquisition Parameters
Accurate and efficient imaging of DAPI-stained nuclei relies on the use of appropriate filter sets in the fluorescence microscope. These filter sets are designed to isolate the specific excitation and emission wavelengths of the fluorophore, maximizing signal detection while minimizing background noise. edmundoptics.com
When bound to dsDNA, DAPI has an excitation maximum at approximately 358-359 nm and an emission maximum around 457-461 nm. thermofisher.comaatbio.comaatbio.com Consequently, a standard DAPI filter set is configured to accommodate these spectral properties. A typical DAPI filter set consists of three main components:
Excitation Filter: This filter selectively transmits ultraviolet (UV) light in the range required to excite DAPI, often centered around 375-395 nm. microscopeworld.commicroscopecentral.com
Dichroic Beamsplitter: This mirror reflects the excitation light towards the sample and transmits the longer-wavelength emission light from the sample to the detector. For a DAPI set, the cut-on wavelength is typically around 409-425 nm. edmundoptics.commicroscopecentral.com
Emission Filter: This filter is placed in the imaging path to selectively pass the blue fluorescence emitted by DAPI while blocking other wavelengths, usually in the range of 417-477 nm. edmundoptics.commicroscopeworld.com
The use of a precisely engineered filter set enhances the clarity and contrast of the fluorescent image, allowing for clear visualization of the DAPI-stained nuclei. optolongfilter.com
Table 3: Example DAPI Filter Set Specifications
| Filter Component | Wavelength Range/Center | Reference(s) |
|---|---|---|
| Excitation Filter | 382 - 393 nm | edmundoptics.com |
| Excitation Filter | Centers at 395 nm (25 nm bandwidth) | microscopecentral.com |
| Dichroic Beamsplitter | Cut-On at 409 nm | edmundoptics.com |
| Dichroic Beamsplitter | Reflects < 570 nm | microscopecentral.com |
| Emission Filter | 417 - 477 nm | edmundoptics.com |
| Emission Filter | Centers at 460 nm (50 nm bandwidth) | microscopecentral.com |
Laser Excitation and Detector Settings for Flow Cytometry
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions of double-stranded DNA. amazonaws.comabcam.com In flow cytometry, DAPI is commonly excited using ultraviolet (UV) or violet lasers. amazonaws.comthermofisher.com The optimal excitation wavelength for DAPI is approximately 358 nm. thermofisher.comaatbio.com While UV lasers (e.g., 355 nm) provide efficient excitation, the more commonly available violet lasers (e.g., 405 nm) can also be used effectively, despite being further from the excitation maximum. amazonaws.com
The emission peak of DAPI when bound to dsDNA is around 461 nm, which is in the blue region of the spectrum. thermofisher.comaatbio.com For detection, a bandpass filter such as 450/50 nm is typically used to collect the emitted fluorescence. amazonaws.comaatbio.comflowcytometry-embl.de It is important to note that while DAPI's primary application is for DNA staining in fixed cells, it can also be used for viability assessment as it does not readily cross the membrane of live cells. abcam.commit.edu
Proper instrument setup is crucial for accurate DAPI measurements in flow cytometry. This includes optimizing laser power and detector voltages (photomultiplier tube settings) to ensure the signal is within the linear range of detection. For cell cycle analysis, the DAPI signal should be read in a linear mode to accurately reflect DNA content. flowcytometry-embl.de
| Parameter | Wavelength/Setting | Rationale |
|---|---|---|
| Excitation Laser | UV (approx. 355 nm) or Violet (approx. 405 nm) | Matches the excitation spectrum of DAPI for optimal fluorescence. amazonaws.comthermofisher.com |
| Emission Filter | ~450/50 nm bandpass | Isolates the peak emission of DAPI bound to DNA. amazonaws.comaatbio.comflowcytometry-embl.de |
| Signal Parameter | Linear Mode | Ensures that the measured fluorescence intensity is directly proportional to the DNA content for applications like cell cycle analysis. flowcytometry-embl.de |
Minimizing Photobleaching and Artifacts
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence upon exposure to light. expertcytometry.comcardiff.ac.uk DAPI, particularly when excited with high-energy UV light, is susceptible to photobleaching. researchgate.netoptolongfilter.com This can result in a diminished signal and affect the quality of quantitative measurements.
To minimize photobleaching, several strategies can be employed:
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio. expertcytometry.comresearchgate.netkeyence.com Neutral density filters can be used to attenuate the excitation light. cardiff.ac.ukresearchgate.net
Minimize Exposure Time: Limit the duration of the sample's exposure to the excitation light by using shutters and capturing images efficiently. expertcytometry.comcardiff.ac.ukresearchgate.net
Image DAPI Last: In multicolor imaging experiments, it is often recommended to capture the DAPI signal at the end of the imaging session to avoid photoconversion artifacts that can interfere with other channels. biotium.comresearchgate.net
A significant artifact associated with DAPI is photoconversion . Upon exposure to UV light, DAPI can be converted into a species that fluoresces in the green and even red channels. biotium.comresearchgate.netbiotium.com This can lead to false-positive signals and incorrect colocalization analysis. researchgate.netbiotium.com This phenomenon is enhanced in glycerol-based mounting media. researchgate.netbiotium.com To mitigate this, one can image the green channel before the DAPI channel or use a 405 nm laser for excitation, which is less prone to inducing photoconversion than broad-spectrum UV sources. biotium.combiotium.com
Use of Antifade Reagents in Mounting Media
Antifade reagents are chemical compounds included in mounting media to reduce photobleaching. keyence.comemsdiasum.com They work primarily by scavenging for reactive oxygen species that are generated during the fluorescence process and can damage the fluorophore. cardiff.ac.ukresearchgate.net The use of antifade mounting media is a standard and highly effective method for preserving the fluorescence of DAPI-stained samples, especially for microscopy. expertcytometry.comcardiff.ac.ukoptolongfilter.com
A variety of commercial and homemade antifade reagents are available. Many commercial mounting media come premixed with DAPI for convenience. medchemexpress.comhellobio.comvectorlabs.com
| Antifade Reagent | Key Characteristics |
|---|---|
| n-Propyl Gallate (nPG) | A well-established antifade agent, particularly effective for DAPI. emsdiasum.comresearchgate.net |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | A commonly used amine-based antifade reagent. keyence.com |
| VECTASHIELD® | A commercial formulation that inhibits photobleaching and is available with or without DAPI. vectorlabs.com |
| ProLong™ Gold | A commercial mounting medium that cures, providing a permanent seal and resistance to photobleaching. cardiff.ac.ukcellsignal.com |
These reagents can significantly prolong the fluorescent signal, allowing for repeated imaging and long-term storage of slides. cellsignal.com When choosing a mounting medium, it is important to consider its refractive index, whether it is a hardening or non-hardening formulation, and its compatibility with other fluorophores in the experiment. hellobio.comvectorlabs.com
Potential Challenges and Troubleshooting in Research Applications
Incomplete Staining or Uneven Distribution
A common challenge in DAPI staining is achieving uniform and complete nuclear labeling. Incomplete or uneven staining can manifest as dim fluorescence in the center of tissue sections or inconsistent intensity across a cell population. reddit.comresearchgate.net
Several factors can contribute to this issue:
Permeability Issues: Inadequate permeabilization of the cell or nuclear membrane can restrict DAPI's access to the DNA. This can be particularly problematic in thicker tissue sections. reddit.com
DAPI in Mounting Media: While convenient, using DAPI pre-mixed in a viscous mounting medium can sometimes lead to poor diffusion and staining, especially in the deeper layers of a specimen. reddit.com A separate DAPI staining step before mounting with an antifade-only medium can resolve this. reddit.com
Sample Processing Artifacts: Uneven heating during antigen retrieval procedures, for example, can lead to inconsistent staining patterns. reddit.com Residual paraffin or other processing reagents can also impede DAPI binding. researchgate.net
DNA Accessibility: The condensation state of chromatin can influence DAPI staining intensity. Highly condensed chromatin may stain differently than more open euchromatin, potentially leading to variations in signal within and between nuclei. researchgate.net In some cases, apoptotic cells with condensed nuclei may show altered DAPI staining patterns. nih.gov
Troubleshooting steps include optimizing fixation and permeabilization protocols, increasing the DAPI incubation time, and ensuring thorough washing to remove any interfering substances. researchgate.netresearchgate.net
Interference with Other Fluorescent Probes
In multicolor fluorescence experiments, spectral overlap, or "bleed-through," is a significant concern. myscope.trainingbio-rad-antibodies.com This occurs when the emission of one fluorophore is detected in the filter set designed for another. bio-rad-antibodies.com DAPI's broad emission spectrum can sometimes lead to bleed-through into the green channel (e.g., FITC or GFP). biotium.comresearchgate.net
As mentioned previously, UV-induced photoconversion of DAPI is a major source of interference, creating an artificial green or red signal in the nucleus that can be mistaken for the colocalization of another probe. researchgate.netbiotium.com
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Signal from DAPI in the green (FITC/GFP) channel. | Spectral bleed-through or photoconversion. | Reduce DAPI concentration, optimize filter sets, use sequential scanning in confocal microscopy, or image the DAPI channel last. researchgate.netbiotium.com |
| Competition for excitation. | Using multiple dyes excited by the same laser line (e.g., violet laser). | Carefully select fluorophores with distinct excitation maxima or use a spectral viewer tool to predict and manage overlap. abcam.comthermofisher.com |
| Red-shifted DAPI emission. | High DAPI concentrations leading to dye-dye interactions, or binding to other negatively charged molecules like polyphosphates or RNA. nih.gov | Use the lowest effective DAPI concentration and be aware of potential off-target binding. nih.gov |
Careful experimental design, including the selection of spectrally well-separated fluorophores and the use of single-stain controls, is essential to identify and correct for interference. biotium.combiotium.com
Influence of Sample Processing on Chromatin Staining
The various steps involved in sample preparation for fluorescence imaging can significantly impact the quality of DAPI staining. Fixation, in particular, is a critical step.
Fixation: The choice of fixative and the duration of fixation can alter the chromatin structure and affect DAPI's access to DNA. Over-fixation can sometimes lead to epitope masking and potentially reduced staining intensity. ibidi.com
Antigen Retrieval: Heat-induced antigen retrieval methods, commonly used in immunohistochemistry on formalin-fixed, paraffin-embedded tissues, can sometimes negatively impact subsequent nuclear counterstaining with DAPI. researchgate.net
Cell State: The physiological state of the cells can influence staining. For instance, the age of a tissue sample and the time between sampling and fixation can affect nuclear integrity and staining quality. researchgate.net Furthermore, apoptotic cells undergo chromatin condensation, which results in smaller, more intensely stained nuclei, while necrotic cells may show diffuse, weak staining. nih.gov
It is crucial to standardize sample processing protocols to ensure consistent and reliable DAPI staining. If staining issues arise, it is often helpful to revisit each step of the preparation protocol, from cell harvesting and fixation to washing and mounting. researchgate.net
Future Directions and Emerging Research Avenues for Dapi Dilactate
Integration with Multi-Omics and High-Content Technologies
The era of systems biology necessitates the integration of multiple data types to construct a holistic understanding of cellular processes. While DAPI provides crucial information on nuclear morphology and DNA content, its future utility will be greatly enhanced by its integration with multi-omics and high-content screening (HCS) platforms.
High-content screening platforms, which automate the acquisition and analysis of images from large numbers of cells, frequently utilize DAPI for nucleus identification and cell segmentation. This allows for the simultaneous measurement of various cellular parameters in response to genetic or chemical perturbations. The integration of DAPI-based imaging with transcriptomics, proteomics, and metabolomics data from the same cell populations enables researchers to correlate changes in nuclear architecture with global molecular shifts. nih.govresearchgate.netvanderbilt.edunih.gov For instance, alterations in chromatin condensation, as quantified by DAPI staining intensity and distribution, can be linked to specific gene expression profiles or protein abundance levels.
Future advancements will likely involve the development of sophisticated computational workflows to seamlessly integrate these disparate datasets. nih.govnih.gov Probabilistic data integration methods are being developed to jointly analyze multi-omics data, helping to prioritize genes and proteins that are central to observed cellular phenotypes. nih.gov By incorporating DAPI-derived morphological data into these models, researchers can build more comprehensive interaction networks that link molecular changes to physical alterations within the cell nucleus.
Table 1: Integration of DAPI with Multi-Omics and High-Content Screening
| Technology | Role of DAPI | Potential Insights |
|---|---|---|
| High-Content Screening (HCS) | Nuclear segmentation, cell counting, and morphological analysis. | Identification of compounds or genes that alter nuclear structure and function. |
| Transcriptomics (RNA-seq) | Correlation of nuclear morphology with gene expression patterns. | Understanding how changes in chromatin condensation relate to transcriptional activity. |
| Proteomics | Linking alterations in the nuclear proteome to changes in nuclear architecture. | Identifying proteins involved in maintaining or altering chromatin structure. |
Development of Novel DAPI-Based Probes for Specific Research Questions
The inherent fluorescence properties of DAPI make it an attractive scaffold for the development of novel probes designed to answer specific biological questions. Researchers are engineering new molecules that retain the DNA-binding characteristics of DAPI but are modified to detect other analytes or to have improved photophysical properties.
A notable example is the development of a DAPI-based fluorescent probe for the detection of heavy metal ions like mercury(II) and lead(II). rsc.org In this innovative design, a specific oligonucleotide sequence changes its conformation upon binding to these ions, which in turn alters the fluorescence of the intercalated DAPI. This strategy offers a highly sensitive and selective method for detecting environmental contaminants. rsc.org
Furthermore, the principles of fluorescent probe design, such as those based on twisted intramolecular charge transfer (TICT) and the use of linkers and recognition groups, are being applied to create a new generation of biosensors. nih.govrsc.org While not all of these are direct DAPI derivatives, the foundational understanding of DNA-fluorophore interactions provided by decades of DAPI use informs these new designs. Future DAPI-based probes could be engineered to:
Report on specific DNA conformations or modifications.
Detect the presence of particular DNA-binding proteins.
Offer enhanced photostability and reduced phototoxicity for long-term live-cell imaging. researchgate.net
Advancements in Quantitative and Live-Cell Chromatin Imaging
While DAPI has long been used for qualitative visualization of chromatin, recent advancements are enabling more precise and dynamic measurements of chromatin organization.
Quantitative Chromatin Imaging: Fluorescence Lifetime Imaging (FLIM) is a powerful technique that measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore. When applied to DAPI-stained nuclei, FLIM can provide quantitative information about chromatin compaction. dntb.gov.uaresearchgate.netucl.ac.uk DAPI exhibits different fluorescence lifetimes depending on the degree of chromatin condensation, with shorter lifetimes observed in highly condensed heterochromatin. dntb.gov.uaresearchgate.netucl.ac.uk This allows for the mapping of differentially compacted chromatin regions within the nucleus and the objective quantification of changes in chromatin structure during processes like cell division and differentiation. dntb.gov.uaresearchgate.netucl.ac.uknih.gov New algorithms are being developed to automate the analysis of these complex datasets, enabling high-throughput quantification of chromatin condensation from 3D images. nih.gov
Live-Cell Chromatin Imaging: The use of DAPI for live-cell imaging has traditionally been limited due to its requirement for UV excitation, which can be phototoxic, and its reduced permeability through intact cell membranes. researchgate.netnih.govwikipedia.org However, with advancements in microscopy and at higher concentrations, DAPI can be used for short-term live-cell imaging. wikipedia.org Researchers have successfully used DAPI to monitor dynamic processes such as light-triggered release of molecules within living cells. nih.gov In these experiments, DAPI is released from a carrier and its subsequent staining of the nucleus is visualized over time. nih.gov
Despite these successes, the development of alternative, more cell-permeable, and less toxic DNA stains for long-term live-cell imaging remains an active area of research. researchgate.net Nevertheless, for specific applications, particularly those involving immediate imaging after staining, DAPI remains a viable option. nih.gov The combination of DAPI with techniques like super-resolution microscopy is also beginning to provide unprecedented views of chromatin nanodomains in living cells.
Table 2: Advanced Imaging Techniques with DAPI
| Technique | Principle | Application in Chromatin Research |
|---|---|---|
| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of DAPI fluorescence. dntb.gov.uaresearchgate.netucl.ac.uk | Quantitative mapping of chromatin compaction. dntb.gov.uaresearchgate.netucl.ac.uk |
| Super-Resolution Microscopy | Overcomes the diffraction limit of light microscopy. | High-resolution visualization of chromatin nanostructure. |
Extended Applications in Environmental and Microbial Systems Biology
The utility of DAPI extends beyond mammalian cell culture into the realms of environmental science and microbiology. Its ability to stain DNA in a wide range of organisms makes it a versatile tool for studying microbial communities.
In environmental microbiology, DAPI staining is a standard method for the enumeration of bacteria and other microorganisms in water, soil, and other environmental samples. nih.govresearchgate.net When combined with techniques like flow cytometry, DAPI allows for the high-throughput quantification and sorting of specific microbial populations from complex communities. researchgate.netnih.gov This is crucial for understanding microbial diversity and the roles of different microorganisms in ecosystem functioning.
DAPI is also employed to assess bacterial viability. nih.gov While it can enter live bacteria, the efficiency is often lower than in fixed cells, a property that can be exploited to differentiate between cells with intact and compromised membranes. nih.govresearchgate.net Furthermore, DAPI is used to visualize the bacterial nucleoid and study chromosome dynamics during cell growth and division. nih.gov Although phototoxicity from the required UV excitation can be a concern for time-lapse microscopy, for endpoint assays and immediate imaging, DAPI provides valuable insights into bacterial cell biology. nih.gov The detection of mycoplasma contamination in cell cultures is another practical application of DAPI's ability to stain microbial DNA. wikipedia.orgbosterbio.com
Future applications in this area will likely involve the coupling of DAPI-based cell sorting with downstream genomic and metagenomic analyses. This will enable researchers to link the physical and genomic characteristics of individual microbial cells, providing a deeper understanding of the functional potential of uncultured microorganisms within their natural habitats.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4',6-diamidino-2-phenylindole | DAPI |
| Hoechst 33342 | - |
| Lead(II) | Pb(II) |
Q & A
Q. What distinguishes DAPI (dilactate) from other nucleic acid stains, and how does its mechanism of action influence experimental design?
DAPI (dilactate) preferentially binds to the minor groove of double-stranded DNA (dsDNA) at AT-rich regions, enhancing fluorescence intensity by ~20-fold upon binding . This specificity makes it ideal for nuclear staining in fixed or live cells, as it avoids cytoplasmic interference. Researchers must account for its RNA-binding propensity (emission shift to ~500 nm) by including RNAse treatment in protocols to ensure DNA-specific signals . When designing experiments, consider using DAPI in combination with RNA-specific probes to avoid cross-signal contamination.
Q. How do solubility differences between DAPI dilactate and dihydrochloride impact experimental protocols?
DAPI dilactate exhibits superior water solubility compared to the dihydrochloride form, simplifying stock solution preparation (e.g., 10 mg/mL in water) . This property is critical for live-cell imaging, where solubility reduces precipitation artifacts. For fixed cells, dihydrochloride may suffice, but dilactate is preferred for protocols requiring rapid dissolution or low-temperature storage. Always validate solubility under experimental conditions (e.g., buffer pH, temperature) to avoid aggregation .
Q. What are the optimal protocols for preparing and storing DAPI dilactate stock solutions?
- Stock preparation : Dissolve DAPI dilactate in ultrapure water (10 mg/mL) or dimethylformamide (DMF) for long-term stability. Sonicate if necessary to ensure complete dissolution, especially for dihydrochloride .
- Working concentration : Dilute to 0.1–1 µg/mL in PBS or culture medium. Higher concentrations (>2 µg/mL) may induce cytotoxicity in live cells .
- Storage : Aliquot and freeze at <-15°C, shielded from light. Avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers quantitatively validate DAPI staining efficiency and specificity in DNA content analysis?
- Calibration controls : Use cells with known ploidy (e.g., diploid vs. tetraploid) to establish fluorescence intensity baselines .
- RNA interference : Treat samples with RNAse A (10 µg/mL, 30 min at 37°C) to eliminate RNA-binding artifacts .
- Cross-validation : Compare DAPI signals with alternative DNA stains (e.g., Hoechst 33342) or flow cytometry data to confirm linearity across cell cycle phases .
Q. What methodological considerations are critical when combining DAPI with other fluorophores in multiplex imaging?
- Spectral overlap : DAPI’s emission peak at 460 nm minimizes overlap with green (e.g., FITC, 520 nm) and red (e.g., Texas Red, 610 nm) fluorophores. Use narrow-bandpass filters (e.g., Zeiss Filter Set 01: ex=359 nm, em=461 nm) to isolate signals .
- Sequential imaging : Acquire DAPI signals first to avoid UV-induced photobleaching of other dyes.
- Validation : Perform single-stain controls to verify absence of cross-excitation or bleed-through .
Q. How can researchers resolve contradictions in DAPI staining results, such as unexpected nuclear morphology or signal variability?
- Fixation artifacts : Improper fixation (e.g., over-fixation with methanol) may alter chromatin structure. Optimize fixation time (e.g., 15 min in 4% paraformaldehyde) and permeabilization conditions .
- Dynamic processes : For live-cell studies, confirm membrane permeability by comparing fixed and live samples. Use lower concentrations (0.1–0.5 µg/mL) to reduce toxicity .
- Batch variability : Validate each DAPI batch using standardized control cells (e.g., HeLa) to ensure consistent fluorescence intensity .
Q. What advanced applications of DAPI dilactate exist beyond nuclear staining, and how are they methodologically validated?
- Microbial detection : DAPI binds to mycoplasma or viral DNA contaminants in cell cultures. Validate via PCR or ELISA after DAPI staining to confirm specificity .
- Chromatin dynamics : Combine with FRAP (fluorescence recovery after photobleaching) to study DNA-protein interaction kinetics. Normalize recovery curves to unbleached controls .
Methodological Best Practices
Q. How should researchers optimize DAPI dilactate concentration for time-lapse imaging of cell cycle progression?
- Live-cell compatibility : Use ≤0.5 µg/mL to minimize phototoxicity. Validate viability via propidium iodide exclusion assays .
- Exposure limits : Limit UV exposure duration (e.g., 50–100 ms per frame) to prevent DNA damage.
- Signal stability : Pre-warm imaging medium to 37°C and use CO₂-independent buffers to maintain pH during long acquisitions .
Q. What statistical approaches are recommended for analyzing DAPI-derived cell cycle data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
